molecular formula C15H16ClN B1385453 5-Chloro-2-methyl-N-phenethylaniline CAS No. 1040684-79-4

5-Chloro-2-methyl-N-phenethylaniline

Cat. No.: B1385453
CAS No.: 1040684-79-4
M. Wt: 245.74 g/mol
InChI Key: DVCBIDNEGLATHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic amines with multiple substituents. The compound's molecular formula C₁₅H₁₆ClN indicates the presence of fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom, resulting in a molecular weight of 261.75 grams per mole. The IUPAC name reflects the positioning of substituents on the benzene ring, with the chloro group located at the 5-position and the methyl group at the 2-position relative to the amino nitrogen. The phenethyl group, consisting of a benzene ring connected through an ethylene bridge, is attached to the nitrogen atom, creating the N-phenethyl designation in the systematic name.

The structural classification of this compound places it within the category of secondary aromatic amines, specifically as a substituted aniline derivative. Related compounds in chemical databases include variations such as 5-chloro-N-(4-methoxyphenethyl)-2-methylaniline and 5-chloro-N-(cyclohexylmethyl)-2-methylaniline, which demonstrate the versatility of this chemical scaffold for structural modifications. The systematic identification also encompasses the recognition of functional group priorities, where the amino group serves as the principal functional group, with chloro and methyl substituents acting as secondary designations in the naming hierarchy.

Chemical registry systems utilize unique identifiers to catalog this compound, enabling precise identification across various databases and research platforms. The structural formula can be represented through multiple notation systems, including simplified molecular input line entry specification and other standardized chemical notation formats that facilitate computational analysis and database searches. Understanding the systematic nomenclature provides the foundation for accurate communication about this compound's structure and properties within the scientific community.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of structurally related compounds provide valuable insights into the solid-state behavior and molecular packing arrangements of this compound. Studies on similar 5-chloro substituted aromatic compounds have revealed characteristic hydrogen bonding patterns and molecular conformations that influence crystal structure stability. The presence of the chloro substituent at the 5-position creates specific steric and electronic effects that determine the preferred conformational arrangements in the solid state.

Research on related salicylamide derivatives has demonstrated that 5-chloro substitution significantly influences intermolecular hydrogen bonding networks. In the case of 5-chloro-2-hydroxy-N-phenethylbenzamide, crystallographic analysis revealed intramolecular nitrogen-hydrogen to oxygen hydrogen bonds and intermolecular carbon-oxygen to hydrogen-oxygen hydrogen bonds forming infinite linear chains. These findings suggest that this compound may exhibit similar supramolecular architecture, with the phenethyl group contributing to molecular packing through aromatic stacking interactions.

Conformational flexibility analysis indicates that the phenethyl substituent can adopt multiple rotational states around the nitrogen-carbon bond, creating different spatial orientations that affect molecular recognition and binding properties. The methyl group at the 2-position provides additional steric constraints that influence the overall molecular shape and preferred conformations. Computational modeling studies on analogous compounds suggest that the most stable conformations involve specific dihedral angles that minimize steric clashes while optimizing electronic interactions between the aromatic rings.

Crystal packing studies reveal that molecules of similar structure tend to organize through a combination of van der Waals forces, aromatic interactions, and weak hydrogen bonding involving the amino nitrogen. The chloro substituent contributes to the overall dipole moment of the molecule, influencing crystal lattice formation and stability. Understanding these crystallographic features provides essential information for predicting physical properties and designing synthetic strategies for this compound and its derivatives.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound exhibits characteristic features resulting from the interaction between electron-donating and electron-withdrawing substituents on the aromatic system. The chloro group at the 5-position acts as an electron-withdrawing substituent through its inductive effect, while simultaneously providing electron density through resonance donation from its lone pairs. The methyl group at the 2-position functions as an electron-donating substituent through hyperconjugation and inductive effects, creating a complex electronic environment that influences the compound's reactivity and spectroscopic properties.

Molecular orbital analysis reveals that the highest occupied molecular orbital primarily resides on the amino nitrogen and the adjacent aromatic carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic system. The presence of the chloro substituent lowers the energy of both occupied and unoccupied orbitals, affecting the compound's electronic transitions and potential photochemical behavior. The phenethyl group contributes additional aromatic character that extends the conjugated system and influences the overall electronic distribution.

Computational studies on related aniline derivatives demonstrate that substituent effects significantly alter the electron density distribution across the aromatic ring. The 5-chloro-2-methyl substitution pattern creates an asymmetric electron distribution that affects the compound's dipole moment and polarizability. Nuclear magnetic resonance spectroscopic data for similar compounds show characteristic chemical shifts that reflect the electronic environment created by these substituent effects.

The electronic configuration influences the compound's acid-base properties, with the amino nitrogen exhibiting modified basicity compared to unsubstituted aniline. The electron-withdrawing chloro group reduces the electron density on nitrogen, decreasing its basicity, while the electron-donating methyl group partially counteracts this effect. Understanding these electronic structure features provides crucial information for predicting chemical reactivity and designing synthetic applications involving this compound.

Comparative Analysis with Structural Analogs

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and provides insights into the effects of specific substitution patterns. Related compounds include 5-chloro-N-(4-methoxyphenethyl)-2-methylaniline, N-benzyl-5-chloro-2-methylaniline, and 5-chloro-N-(cyclohexylmethyl)-2-methylaniline, which share the core 5-chloro-2-methylaniline scaffold but differ in their nitrogen substituents. These structural variations allow for systematic evaluation of how different N-substituents influence molecular properties and potential applications.

Studies comparing various N-phenethylaniline derivatives demonstrate that the positioning of substituents on the aromatic ring significantly affects molecular behavior. For instance, 4-chloro-N-phenethylaniline and 2-methyl-N-phenethylaniline exhibit different electronic properties and conformational preferences compared to the 5-chloro-2-methyl variant. The 5-chloro-2-methyl substitution pattern creates a unique electronic environment that distinguishes this compound from other isomers and analogs.

Research on 3-chloro-4-fluoro-N-phenethylaniline provides additional comparative data, showing how halogen substitution patterns influence molecular properties. This compound, with molecular formula C₁₄H₁₃ClFN and molecular weight 249.71, demonstrates how the addition of fluorine affects the overall molecular characteristics compared to the purely chloro-methyl substituted analog. The differences in molecular weight, polarity, and electronic distribution highlight the importance of specific substitution patterns in determining compound properties.

Analysis of N-(5-chloro-2-methylphenyl)acetamide, a structurally related compound with molecular formula C₉H₁₀ClNO, illustrates how modification of the nitrogen substituent from phenethyl to acetyl dramatically alters the compound's characteristics. These comparative studies emphasize the critical role of the phenethyl group in determining the unique properties of this compound. The systematic comparison with structural analogs provides valuable insights for understanding structure-property relationships and guiding the design of new compounds with desired characteristics.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₁₅H₁₆ClN 261.75 5-Chloro, 2-methyl, N-phenethyl substituents
3-Chloro-4-fluoro-N-phenethylaniline C₁₄H₁₃ClFN 249.71 Dual halogen substitution with N-phenethyl
N-(5-Chloro-2-methylphenyl)acetamide C₉H₁₀ClNO 183.64 Acetamide instead of phenethylamine
5-Chloro-2-methylaniline C₇H₈ClN 141.60 Base structure without N-phenethyl group

Properties

IUPAC Name

5-chloro-2-methyl-N-(2-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12-7-8-14(16)11-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCBIDNEGLATHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-N-phenethylaniline typically involves the reaction of 5-chloro-2-methylaniline with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Corresponding nitro or quinone derivatives.

    Reduction Products: Amines or other reduced forms.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-methyl-N-phenethylaniline is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex molecules.

Case Study: Synthesis of Azo Compounds

A notable application involves its use in synthesizing azo compounds. The compound can be subjected to diazotization followed by coupling reactions to form azo dyes, which are widely used in textiles and other industries .

Table 1: Reaction Conditions for Azo Compound Synthesis

ReactantsConditionsProducts
This compound + Aniline diazonium saltpH 8-8.5, 60-70 °C, 4-6 hoursAzo compound (intermediate)

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for developing various therapeutic agents. Its derivatives have been investigated for potential biological activities.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the amino group can enhance its efficacy against certain bacterial strains .

Table 2: Biological Activity of Derivatives

Compound NameActivity TypeTested Strains
This compound derivativeAntimicrobialE. coli, S. aureus
Another derivativeAntifungalCandida albicans

Material Science

The compound is also explored in material science for its potential use in creating polymers and coatings due to its reactive nature.

Case Study: Polymerization

This compound can be polymerized to produce materials with specific thermal and mechanical properties suitable for industrial applications .

Table 3: Polymer Properties

PropertyValue
Density1.146 ± 0.06 g/cm³
Thermal StabilityUp to 200 °C
Mechanical StrengthHigh

Safety Data Summary

Table 4: Hazard Classification

Hazard TypeClassification Level
Acute Toxicity (oral)Toxic
Skin CorrosionCauses severe burns
Eye DamageCauses serious damage

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Chloro-2-methyl-N-phenethylaniline with four structurally analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound Not Provided C15H16ClN ~245.75* 5-Cl, 2-CH3, N-phenethyl Aromatic amine, chloro, alkyl
5-Chloro-2-nitrodiphenylamine 25781-92-4 C12H9ClN2O2 260.67 5-Cl, 2-NO2, N-phenyl Nitro, aromatic amine, chloro
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline 67402-49-7 C17H18Cl2NO 338.24 2-Cl, 5-CH2Cl, 3-OCH3, N-benzyl, N-CH3 Chloro, methoxy, benzyl
5-Chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline 421-01-2 C16H18ClNO 275.77 5-Cl, 2-CH3, N-(2-ethoxybenzyl) Ethoxy, benzyl, chloro
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline Not Provided C14H13F2N 233.26 5-F, 2-CH3, N-(3-fluorobenzyl) Fluoro, benzyl

*Estimated based on molecular formula.

Key Observations:

Lipophilicity and Bioavailability :

  • The phenethyl group in this compound contributes to higher lipophilicity than compounds with shorter alkyl chains (e.g., benzyl or ethoxybenzyl groups), which may enhance blood-brain barrier penetration in pharmacological contexts .

Steric and Electronic Modifications :

  • N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline contains bulkier substituents (chloromethyl, methoxy, and benzyl), which may hinder rotational freedom and reduce conformational flexibility compared to the target compound .

Biological Activity

5-Chloro-2-methyl-N-phenethylaniline is an organic compound with the molecular formula C15H16ClNC_{15}H_{16}ClN and a molecular weight of 245.75 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a chloro group and a phenethylamine moiety, which enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The phenethylamine structure is known to influence neurological pathways by modulating receptor activity. The compound's chloro substituent may also affect its binding affinity and selectivity towards various biological targets.

Biological Activity

Research indicates that this compound has potential therapeutic properties, particularly in the context of neurological and psychiatric disorders. Its derivatives have been studied for their effects on mu opioid receptors (MOR) and delta opioid receptors (DOR), which are critical in pain modulation and emotional regulation .

Table 1: Biological Activity Profile

CompoundTarget ReceptorEC50 (nM)% Stimulation
This compoundMORTBDTBD
Other Related CompoundsDORTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies on compounds related to this compound have revealed that modifications to the phenyl ring or the amine group can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups tends to enhance receptor binding affinity .

Table 2: SAR Analysis

Substituent PositionType of SubstituentEffect on Activity
ParaElectron-withdrawingIncreased potency
OrthoElectron-donatingDecreased potency
MetaNeutralMinimal effect

Case Studies

  • Opioid Receptor Modulation : In a study examining the effects of various phenethylamine derivatives on opioid receptors, compounds structurally similar to this compound demonstrated significant agonistic activity at MOR, suggesting potential for developing new analgesics with reduced side effects .
  • Antimicrobial Activity : Research has also indicated that derivatives of this compound exhibit inhibitory effects against Mycobacterium tuberculosis by targeting cytochrome bd oxidase, highlighting its potential as an antituberculosis agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-methyl-N-phenethylaniline, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, refluxing 5-chloro-2-methylaniline with phenethyl bromide in a toluene/water biphasic system (8:2 v/v) at 80–100°C for 5–7 hours, using sodium azide as a catalyst . Reaction progress is monitored via TLC with hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification involves solvent removal under reduced pressure, ice quenching, and crystallization (ethanol for solids) or ethyl acetate extraction (for liquids). Yield optimization requires controlling stoichiometry, temperature, and catalyst loading .

Q. Which analytical techniques are most reliable for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and phenethyl groups). Compare peaks to reference libraries like NIST Chemistry WebBook .
  • HPLC-MS : Quantifies purity and detects trace impurities. Use a C18 column with acetonitrile/water gradients and ESI+ ionization for mass confirmation.
  • Melting Point Analysis : Sharp melting ranges (e.g., 95–97°C) indicate high crystallinity .
  • Elemental Analysis : Validate empirical formula (C₁₅H₁₆ClN) with ≤0.3% deviation .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as an electron-withdrawing meta-director, while the methyl group is electron-donating ortho/para-directing. In Suzuki-Miyaura couplings, DFT calculations predict preferential coupling at the para position of the methyl group. Experimentally, use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/Na₂CO₃ (80°C). Monitor regioselectivity via GC-MS and compare to computational models (e.g., Gaussian09) . Contradictions between predicted and observed products may arise from solvent polarity or catalyst decomposition .

Q. What strategies mitigate decomposition of this compound under oxidative or photolytic conditions?

  • Methodological Answer :

  • Oxidative Stability : Store under inert gas (N₂/Ar) with 0.1% BHT antioxidant. Accelerated aging tests (40°C, 75% RH) show <5% degradation over 30 days via HPLC .
  • Photolytic Resistance : UV-Vis spectroscopy (λmax ~270 nm) reveals degradation kinetics. Use amber glassware and UV-blocking additives (e.g., TiO₂ nanoparticles) to reduce radical formation .
  • Mechanistic Insight : LC-QTOF-MS identifies major degradation products (e.g., dechlorinated or hydroxylated derivatives), guiding stabilization protocols .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Use MOE or Schrödinger to correlate substituent parameters (logP, polar surface area) with receptor binding. Train models on datasets of analogous anilines .
  • Docking Studies : AutoDock Vina simulates interactions with target proteins (e.g., tyrosine kinases). Validate predictions with in vitro assays (IC₅₀ measurements) .
  • Contradiction Resolution : Discrepancies between in silico and experimental data often arise from solvation effects or protein flexibility. MD simulations (AMBER) refine binding poses .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from impurity profiles in starting materials (e.g., 5-chloro-2-methylaniline purity ≤97% vs. ≥99%) . Validate precursors via GC-MS before use.
  • Spectroscopic Anomalies : Aromatic proton splitting patterns in NMR may deviate due to rotational isomerism. Variable-temperature NMR (25–60°C) resolves dynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methyl-N-phenethylaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-N-phenethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.